molecular formula C11H16FNO2 B12770824 2,5-Dimethoxy-4-fluoroamphetamine CAS No. 125903-69-7

2,5-Dimethoxy-4-fluoroamphetamine

Cat. No.: B12770824
CAS No.: 125903-69-7
M. Wt: 213.25 g/mol
InChI Key: NRANUECGGQVXOT-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-fluoroamphetamine is a synthetic compound belonging to the phenethylamine and amphetamine classes. It is known for its psychoactive properties and has been studied for its potential effects on the central nervous system. This compound is structurally related to other well-known psychedelics and stimulants, making it a subject of interest in both scientific research and forensic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-fluoroamphetamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a fluorination reaction to introduce the fluorine atom at the 4-position, forming 2,5-dimethoxy-4-fluorobenzaldehyde.

    Reductive Amination: The fluorinated benzaldehyde undergoes reductive amination with nitroethane, followed by reduction to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its classification as a controlled substance in many countries. the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, could be applied.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups and the fluorine atom can be targets for nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethoxy-4-fluoroamphetamine has been explored in various scientific fields:

    Chemistry: Studied for its unique structural properties and reactivity.

    Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.

    Industry: Limited industrial applications due to its psychoactive nature, but it serves as a valuable research tool in pharmacology and toxicology.

Mechanism of Action

The primary mechanism of action of 2,5-Dimethoxy-4-fluoroamphetamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of neuronal activity, which can result in psychoactive effects. The compound may also affect dopamine and norepinephrine systems, contributing to its stimulant properties.

Comparison with Similar Compounds

    2,5-Dimethoxy-4-iodoamphetamine (DOI): Known for its potent hallucinogenic effects.

    2,5-Dimethoxy-4-bromoamphetamine (DOB): Another potent psychedelic with a longer duration of action.

    2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its strong and long-lasting psychedelic effects.

Uniqueness: 2,5-Dimethoxy-4-fluoroamphetamine is unique due to the presence of the fluorine atom, which influences its pharmacokinetic properties and receptor binding affinity. This subtle structural difference can result in distinct psychoactive effects compared to its halogenated analogs.

Properties

CAS No.

125903-69-7

Molecular Formula

C11H16FNO2

Molecular Weight

213.25 g/mol

IUPAC Name

1-(4-fluoro-2,5-dimethoxyphenyl)propan-2-amine

InChI

InChI=1S/C11H16FNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3

InChI Key

NRANUECGGQVXOT-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)F)OC)N

Origin of Product

United States

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